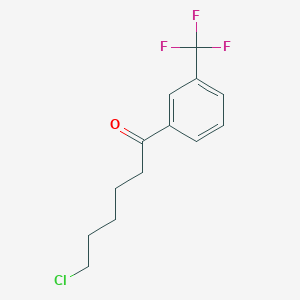

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane

CAS No.: 898783-58-9

Cat. No.: VC2283341

Molecular Formula: C13H14ClF3O

Molecular Weight: 278.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898783-58-9 |

|---|---|

| Molecular Formula | C13H14ClF3O |

| Molecular Weight | 278.7 g/mol |

| IUPAC Name | 6-chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one |

| Standard InChI | InChI=1S/C13H14ClF3O/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)13(15,16)17/h4-6,9H,1-3,7-8H2 |

| Standard InChI Key | NKEGFNNOHFLXNJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCl |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCl |

Introduction

Physical and Chemical Properties

Molecular Properties

The molecular characteristics of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane provide insight into its chemical behavior and reactivity patterns.

Table 2: Molecular Properties of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClF₃O |

| Molecular Weight | 278.698 g/mol |

| Exact Mass | 278.069 |

| Polar Surface Area (PSA) | 17.07 |

| LogP | 4.6873 |

The compound's molecular formula confirms its composition of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom . Its relatively high LogP value of 4.6873 indicates significant lipophilicity, suggesting strong affinity for organic solvents and limited water solubility . The polar surface area of 17.07 further supports this lipophilic character, which may influence its membrane permeability and potential pharmaceutical applications .

Chemical Structure and Composition

Structural Features

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane comprises several key structural elements that contribute to its chemical identity and reactivity profile. The molecule consists of a six-carbon aliphatic chain (hexane) with a terminal chlorine atom at position 6. At position 1, a carbonyl group (C=O) connects the aliphatic chain to a phenyl ring that is substituted with a trifluoromethyl group at the meta (3) position .

The structural arrangement can be described as follows:

-

A linear hexane chain with a chlorine substituent at one end

-

A ketone functional group connecting the aliphatic chain to the aromatic portion

-

A phenyl ring with a trifluoromethyl group at the meta position

Functional Groups and Their Significance

The compound contains several reactive functional groups that determine its chemical behavior:

-

Ketone group (C=O): This carbonyl functionality serves as a site for nucleophilic addition reactions and can be transformed through reduction, condensation, or Wittig-type reactions.

-

Trifluoromethyl group (CF₃): Located on the meta position of the phenyl ring, this group imparts unique electronic properties to the aromatic system. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of the entire molecule, particularly affecting the electron density of the aromatic ring.

-

Terminal chlorine: The chlorine atom at the end of the hexane chain provides a site for nucleophilic substitution reactions, presenting opportunities for further functionalization or extension of the molecule.

| Parameter | Value |

|---|---|

| HS Code | 2914700090 |

| Tax Rebate Rate | 9.0% |

| VAT | 17.0% |

| MFN Tariff | 5.5% |

| General Tariff | 30.0% |

| Supervision Conditions | None |

This classification framework is essential for international trade, customs procedures, and regulatory compliance related to the compound .

Comparison with Structurally Related Compounds

Structural Analogues

Several compounds structurally related to 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane appear in the chemical literature, differing in either the position of substituents or the nature of the fluorinated group.

Table 4: Structural Analogues and Their CAS Numbers

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane | 898783-58-9 | Reference compound |

| 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane | 890043-20-6 | Trifluoromethyl group in para position |

| 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane | 898786-28-2 | Trifluoromethoxy group in meta position |

| 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane | 898786-07-7 | Trifluoromethoxy group in para position |

These structural variations, though subtle, can significantly impact the physical properties and chemical behavior of these compounds .

Comparative Physical Properties

The physical properties of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane and its structural analogues reveal interesting trends that highlight the influence of substitution patterns on molecular behavior.

Table 5: Comparative Physical Properties of Structural Analogues

| Property | 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane | 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane | 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane |

|---|---|---|---|

| Molecular Weight | 278.698 g/mol | 294.7 g/mol | 294.697 g/mol |

| Boiling Point | 316.2°C | 323.4°C (predicted) | 344.7°C |

| Density | 1.201 g/cm³ | Not specified | 1.234 g/cm³ |

| Flash Point | 145°C | Not specified | 126.9°C |

| LogP | 4.6873 | Not specified | 4.5671 |

The para-substituted compounds generally exhibit higher boiling points compared to their meta-substituted counterparts, suggesting stronger intermolecular interactions . Additionally, the presence of an oxygen atom in the trifluoromethoxy derivatives increases the molecular weight and alters physical properties such as boiling point and density .

Chemical Reactivity and Behavior

Predicted Reactivity Patterns

Based on its structural features, 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane would be expected to exhibit reactivity primarily at three sites:

-

The carbonyl group (C=O): Susceptible to nucleophilic addition reactions, including reduction with hydride donors to form secondary alcohols, condensation with amines to form imines or enamines, and reactions with organometallic reagents to form tertiary alcohols.

-

The terminal chlorine: Prone to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, or alkoxides.

-

The aromatic ring: The electron-withdrawing effect of the trifluoromethyl group at the meta position would influence the electrophilic aromatic substitution pattern, potentially directing further substitutions to the para and ortho positions relative to the ketone linkage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume